In Vitro Dopamine Modulation: [Glp5] Substance P (5-11) Exhibits a Narrow, Biphasic Concentration-Response Profile in Rat Striatum
The functional activity of [Glp5] Substance P (5-11) on spontaneous dopamine outflow in the rat striatum is highly concentration-dependent and biphasic, which is a key differentiating factor from the broader activity of full-length Substance P. A significant increase in dopamine outflow is observed at 0.1 nM, with a smaller effect at 1 nM. Critically, concentrations below 0.1 nM or above 1 nM up to 10 μM fail to modify dopamine release, establishing a functional window [1]. This contrasts with full-length Substance P, which generally exhibits a broader, more potent, and monotonic effect on dopamine release across a wider concentration range [2].
| Evidence Dimension | Modulation of spontaneous dopamine outflow |
|---|---|
| Target Compound Data | Significant increase at 0.1 nM; smaller effect at 1 nM; no effect at <0.1 nM or >1 nM up to 10 μM [1]. |
| Comparator Or Baseline | Full-length Substance P typically exhibits a broader and more potent stimulatory effect on dopamine release across a wider concentration range [2]. |
| Quantified Difference | Qualitative difference in concentration-response relationship; [Glp5] Substance P (5-11) shows a narrow, biphasic effect, whereas full-length Substance P does not. |
| Conditions | In vitro, rat striatal tissue [1]. |
Why This Matters
This precise, narrow concentration-activity profile is essential for experimental design; using full-length Substance P would not replicate this specific modulatory effect, potentially confounding results in studies of nigrostriatal function.
- [1] Khan, S., et al. (1995). Substance P-(1-7) and substance P-(5-11) locally modulate dopamine release in rat striatum. European Journal of Pharmacology, 282(1-3), 229-233. View Source
- [2] Cheramy, A., et al. (1977). Role of the thalamic reticular complex in the control of the release of dopamine from the cat caudate nucleus. Journal de Physiologie, 73(4), 47-62. View Source
